![molecular formula C6H12As4O4 B008548 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane CAS No. 105228-64-6](/img/structure/B8548.png)
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane, also known as As4O4O4O, is a cyclic arsenic compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique structure that allows for its use in various fields, including medicine, materials science, and environmental science.
Wirkmechanismus
The mechanism of action of 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis. ROS can cause oxidative damage to cancer cells, leading to cell death. Additionally, 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemische Und Physiologische Effekte
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and immunomodulatory effects. 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. Additionally, it has a unique structure that allows for its use in various fields of research. However, 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane is a toxic compound that requires careful handling and disposal. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane and its potential use in the treatment of various diseases. Other future directions include the investigation of 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane as a potential catalyst and its use in materials science applications.
Synthesemethoden
The synthesis of 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane involves the reaction of arsenic trioxide with 1,3-dioxane in the presence of a catalyst. The resulting compound is purified through a series of recrystallization steps to obtain a high-purity product. This method has been optimized to produce 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has been studied for its potential use as a novel anticancer agent. In vitro studies have shown that 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane can induce apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to inhibit tumor growth in animal models. Additionally, 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has been investigated for its potential use in the treatment of other diseases, such as neurological disorders and infectious diseases.
Eigenschaften
CAS-Nummer |
105228-64-6 |
|---|---|
Produktname |
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane |
Molekularformel |
C6H12As4O4 |
Molekulargewicht |
447.84 g/mol |
IUPAC-Name |
2,8,13,14-tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane |
InChI |
InChI=1S/C6H12As4O4/c1-3-7-11-8(4-1)14-10-6-2-5-9(12-10)13-7/h1-6H2 |
InChI-Schlüssel |
SMBXHKSSVWAGDW-UHFFFAOYSA-N |
SMILES |
C1C[As]2O[As]3CCC[As](O3)O[As](C1)O2 |
Kanonische SMILES |
C1C[As]2O[As]3CCC[As](O3)O[As](C1)O2 |
Synonyme |
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Formamide, [14C]](/img/structure/B8465.png)

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
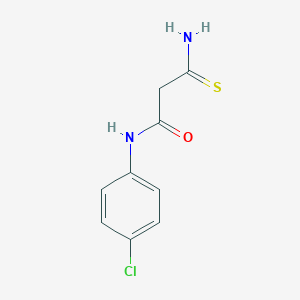
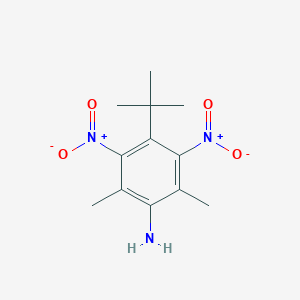
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
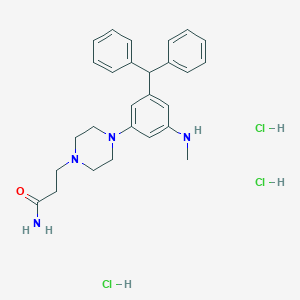
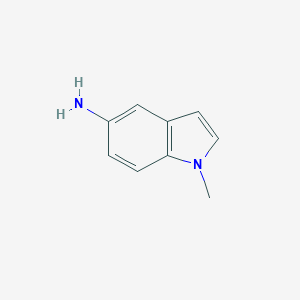
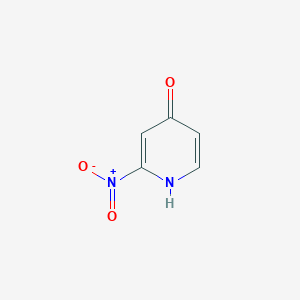
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
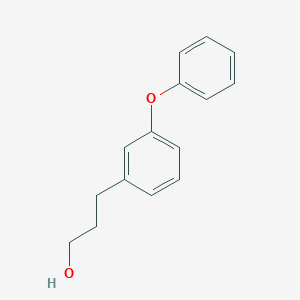
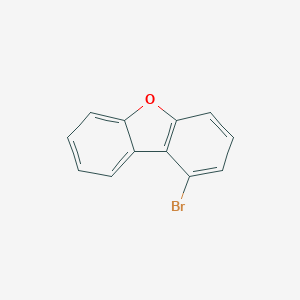
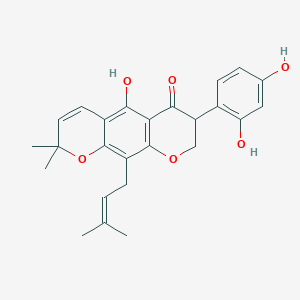
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)